3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one
Description
3-(4-Chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a synthetic coumarin derivative characterized by a 4-chlorophenyl group at position 3 of the coumarin backbone and a tetrazole-containing methoxy substituent at position 6. Coumarins are naturally occurring or synthetic benzopyrone derivatives with diverse pharmacological applications, including anticoagulant, antimicrobial, and anticancer activities . The introduction of the tetrazole moiety enhances metabolic stability and bioavailability due to its acidic nature (pKa ~4.9), which promotes solubility in physiological conditions . This compound’s structural features position it as a candidate for therapeutic development, particularly in oncology and infectious diseases.
Properties
Molecular Formula |
C17H11ClN4O3 |
|---|---|
Molecular Weight |
354.7 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |
InChI |
InChI=1S/C17H11ClN4O3/c18-12-4-1-10(2-5-12)14-7-11-3-6-13(8-15(11)25-17(14)23)24-9-16-19-21-22-20-16/h1-8H,9H2,(H,19,20,21,22) |
InChI Key |
LFHNLGLENDIBGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)OCC4=NNN=N4)OC2=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate Lewis acid catalyst like aluminum chloride.
Attachment of the Tetrazolylmethoxy Group: The final step involves the nucleophilic substitution of the hydroxyl group on the chromen-2-one core with a tetrazolylmethoxy group, which can be achieved using 5-chloromethyltetrazole and a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetrazolylmethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Antimicrobial Properties : Research has shown that derivatives of 3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one exhibit significant antimicrobial activity. For instance, one study reported the synthesis of several tetrazole-containing chromenones, which were evaluated for their antibacterial and antifungal properties.
Case Study : A specific derivative demonstrated an inhibition zone (IZ) ranging from 16 mm to 26 mm against various pathogens, indicating strong antibacterial effects comparable to standard antimicrobial agents. The minimum inhibitory concentration (MIC) values were also assessed, revealing effective bactericidal and fungicidal activities .
| Compound | Pathogen Tested | IZ (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 20 | 12.5 |
| This compound | S. aureus | 22 | 6.25 |
| This compound | A. fumigatus | 18 | 25 |
Anticancer Activity
Anticancer Properties : The compound has also been investigated for its potential as an anticancer agent. Studies indicate that it may induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest.
Case Study : In vitro studies demonstrated that certain derivatives of this compound significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed a dose-dependent response, with IC50 values indicating potent anticancer activity .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Apoptosis induction |
| HeLa | 20 | Cell cycle arrest |
Pharmacological Applications
Pharmacological Insights : Beyond antimicrobial and anticancer properties, compounds related to this compound have been explored for their role in modulating various biological pathways, including those related to inflammation and neuroprotection.
Case Study : A derivative was evaluated for its effects on metabotropic glutamate receptors, suggesting potential applications in treating neurological disorders . This highlights the versatility of tetrazole-containing compounds in pharmacology.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Influencing the expression of genes related to cell growth, apoptosis, and immune response.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations :
- Position 3 Substituents: The 4-chlorophenyl group in the target compound contrasts with benzyl (Bn) in or phenyl in .
- Position 7 Modifications : The tetrazole-methoxy group is conserved across analogues, but its linkage varies (e.g., propoxy in vs. methoxy in ). Propoxy chains may increase flexibility and membrane permeability .
Comparison with Coumarin-Chalcone Hybrids
Chalcone-coupled coumarins, such as (E)-7-(diethylamino)-3-(3-(3-hydroxy-4-methoxyphenyl)-3-oxoprop-1-en-1-yl)-2H-chromen-2-one, exhibit potent anticancer activity via apoptosis induction . Unlike tetrazole-bearing coumarins, chalcone derivatives rely on α,β-unsaturated ketone moieties for Michael addition-mediated cytotoxicity. The target compound’s tetrazole group may offer distinct mechanisms, such as inhibiting angiotensin II receptors or modulating nitric oxide pathways .
Thiophene and Triazole Analogues
Thiophene derivatives with 4-chlorophenyl groups (e.g., compound 19b in ) show superior anticancer activity to doxorubicin, attributed to heterocyclic diversity and sulfonamide/pyrrole substituents. In contrast, the tetrazole-coumarin hybrid lacks sulfur-based moieties but compensates with nitrogen-rich tetrazole, which may improve DNA intercalation or enzyme inhibition . Triazole-containing coumarins (e.g., 4e in ) demonstrate antibacterial properties, but tetrazoles’ higher acidity could enhance ionizable group interactions in acidic microenvironments (e.g., tumor tissues) .
Biological Activity
The compound 3-(4-chlorophenyl)-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one is a derivative of chromone, a class of compounds known for their diverse biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on various studies to provide a comprehensive overview.
Synthesis
The synthesis of the target compound typically involves the alkylation of 3-hydroxychromones followed by a reaction with sodium azide to introduce the tetrazole moiety. The general procedure includes:
- Alkylation : 3-hydroxychromones are treated with 2-chloroacetonitrile in the presence of a base (e.g., K2CO3) to yield substituted compounds.
- Tetrazole Formation : The resulting compounds are then reacted with sodium azide and zinc bromide in water under reflux conditions to form the final tetrazole derivatives .
Biological Activity
The biological activity of This compound has been explored in various contexts, including antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research has indicated that chromone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown activity against a range of bacteria and fungi, suggesting potential applications in treating infections .
Anti-inflammatory Effects
Studies have demonstrated that related chromone derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in inflammatory processes. The presence of halogen substituents (like chlorine) on the phenyl ring enhances this inhibitory activity .
Anticancer Properties
A notable study focused on the cytotoxic effects of related compounds against melanoma cells. The derivative B9 , similar to our target compound, exhibited selective cytotoxicity against VMM917 melanoma cells while sparing normal cells. It induced cell cycle arrest and reduced melanin production, indicating potential as an alternative chemotherapeutic agent .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with chromone derivatives:
- Cytotoxicity Against Cancer Cells : A study found that a 4H-triazole derivative with structural similarities to our target compound showed significant cytotoxic effects on melanoma cells, suggesting that modifications to the chromone structure can enhance anticancer activity .
- Cholinesterase Inhibition : Research into benzofuran and chromone-based compounds revealed their potential as multi-target-directed ligands against cholinesterases, which are implicated in Alzheimer's disease. The presence of electron-withdrawing groups like chlorine was associated with increased inhibitory potency against these enzymes .
- Molecular Docking Studies : In silico studies have been conducted to evaluate the binding affinities of these compounds to various enzyme targets, revealing critical interactions that may explain their biological activities. The docking studies indicated favorable interactions between halogenated derivatives and enzyme active sites, enhancing their inhibitory effects .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
